molecular formula C14H20OS B12529910 3-(Butylsulfanyl)-1-phenylbutan-1-one CAS No. 706816-54-8

3-(Butylsulfanyl)-1-phenylbutan-1-one

Cat. No.: B12529910
CAS No.: 706816-54-8
M. Wt: 236.37 g/mol
InChI Key: JIGWDMZIXLSLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylsulfanyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a phenylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-1-phenylbutan-1-one typically involves the reaction of a butylthiol with a phenylbutanone precursor. One common method is the nucleophilic substitution reaction where butylthiol reacts with a halogenated phenylbutanone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-1-phenylbutan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the butylsulfanyl group.

Scientific Research Applications

3-(Butylsulfanyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation-reduction reactions, influencing the redox state of cells. The phenylbutanone moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-1-phenylbutan-1-one
  • 3-(Ethylsulfanyl)-1-phenylbutan-1-one
  • 3-(Propylsulfanyl)-1-phenylbutan-1-one

Uniqueness

3-(Butylsulfanyl)-1-phenylbutan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

706816-54-8

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

3-butylsulfanyl-1-phenylbutan-1-one

InChI

InChI=1S/C14H20OS/c1-3-4-10-16-12(2)11-14(15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

JIGWDMZIXLSLJG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.